molecular formula C25H32BrN3O4 B14065367 tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate

tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate

Katalognummer: B14065367
Molekulargewicht: 518.4 g/mol
InChI-Schlüssel: YURGEHWPHGOXIN-KREFBHGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate is a complex organic compound featuring a tert-butyl group, a bromophenyl group, a pyridinyl group, and a cyclopropanecarboxamido moiety

Eigenschaften

Molekularformel

C25H32BrN3O4

Molekulargewicht

518.4 g/mol

IUPAC-Name

tert-butyl N-[(2R,3R)-1-(4-bromo-N-[(1R,2R)-2-pyridin-2-ylcyclopropanecarbonyl]anilino)-3-methoxybutan-2-yl]carbamate

InChI

InChI=1S/C25H32BrN3O4/c1-16(32-5)22(28-24(31)33-25(2,3)4)15-29(18-11-9-17(26)10-12-18)23(30)20-14-19(20)21-8-6-7-13-27-21/h6-13,16,19-20,22H,14-15H2,1-5H3,(H,28,31)/t16-,19-,20-,22-/m1/s1

InChI-Schlüssel

YURGEHWPHGOXIN-KREFBHGWSA-N

Isomerische SMILES

C[C@H]([C@@H](CN(C1=CC=C(C=C1)Br)C(=O)[C@@H]2C[C@H]2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC

Kanonische SMILES

CC(C(CN(C1=CC=C(C=C1)Br)C(=O)C2CC2C3=CC=CC=N3)NC(=O)OC(C)(C)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the bromophenyl group: This step may involve a bromination reaction followed by a coupling reaction with a phenyl group.

    Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carbamate group: This step involves the reaction of an amine with a tert-butyl chloroformate.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate can be compared with similar compounds such as:

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-chlorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-fluorophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a fluorophenyl group, which may impart different electronic properties and reactivity.

    tert-Butyl ((2R,3R)-1-((1R,2R)-N-(4-methylphenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate: This compound has a methylphenyl group, which may influence its steric and electronic properties.

The uniqueness of tert-butyl ((2R,3R)-1-((1R,2R)-N-(4-bromophenyl)-2-(pyridin-2-yl)cyclopropanecarboxamido)-3-methoxybutan-2-yl)carbamate lies in its specific combination of functional groups, which can impart unique reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.